![molecular formula C36H16F22IrN4P B2816475 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate CAS No. 1973375-72-2](/img/no-structure.png)

2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

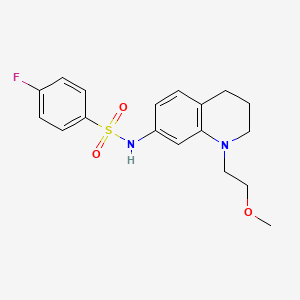

2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate is a useful research compound. Its molecular formula is C36H16F22IrN4P and its molecular weight is 1145.708. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophosphorescent Devices and OLEDs

Research has demonstrated that compounds involving 2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine and iridium complexes are promising materials for electrophosphorescent devices and OLEDs due to their high efficiencies and color tunability. These materials have been synthesized and characterized, showing potential in practical device applications due to their luminescent properties and stability. For instance, the incorporation of trifluoromethyl groups and various ligands into iridium complexes has been found to tune luminescent colors effectively, leading to devices with high luminance and efficiency (Zhang et al., 2010).

Color Tuning and Photophysical Behavior

The introduction of trifluoromethyl-substituted ligands into iridium complexes has been shown to significantly influence their photophysical behavior, leading to a bathochromic shift in emission. This effect is utilized to tune the color output of OLEDs, where the precise control over the emission spectrum is crucial for a wide range of applications, from displays to lighting. The manipulation of electronic structures through ligand design offers a pathway to optimize the performance of phosphorescent materials, achieving desirable color characteristics and high quantum efficiencies in OLEDs (Yang et al., 2006).

High-Performance OLED Materials

The development of iridium(III) complexes with carefully designed ligands has led to materials that exhibit high photoluminescence quantum yields and excellent electron mobility. These properties are critical for the fabrication of efficient OLEDs with low efficiency roll-off, high brightness, and stability. The strategic substitution on the ligand structures and the choice of ancillary ligands play a significant role in achieving balanced charge transport and recombination within the devices, leading to impressive electroluminescence performance (Su et al., 2018).

Advanced Synthetic Methods

The synthesis of complex iridium-based compounds involving multifluorinated pyridines and related structures requires advanced synthetic techniques to ensure high purity and yield. These methods enable the precise manipulation of molecular structures, which is essential for tailoring the optoelectronic properties of the materials for specific applications in OLEDs and other photonic devices. The development of practical synthetic routes is crucial for the scalable production of these advanced materials, facilitating their integration into commercial technologies (Oderinde & Johannes, 2018).

properties

CAS RN |

1973375-72-2 |

|---|---|

Product Name |

2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |

Molecular Formula |

C36H16F22IrN4P |

Molecular Weight |

1145.708 |

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |

InChI |

InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |

InChI Key |

PJWPYHXXDOWVPL-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)

![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2816395.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)

![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816405.png)

![(2E)-3-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2816406.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2816410.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2816412.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2816413.png)